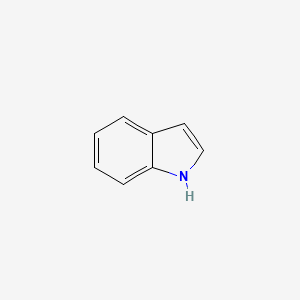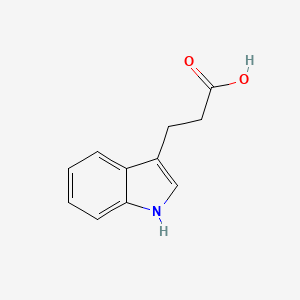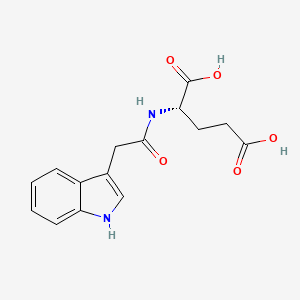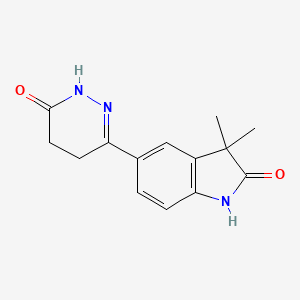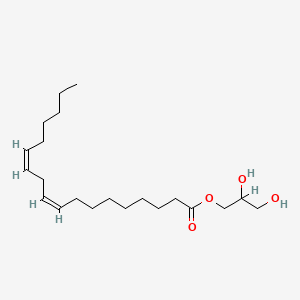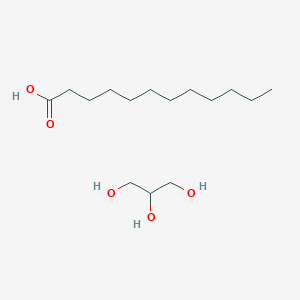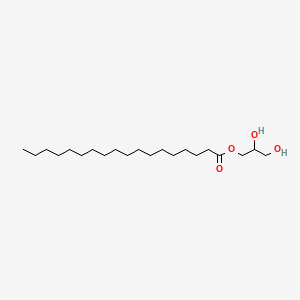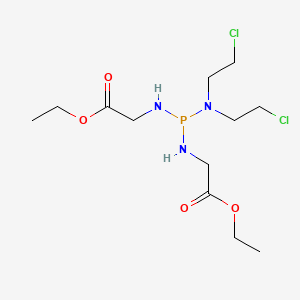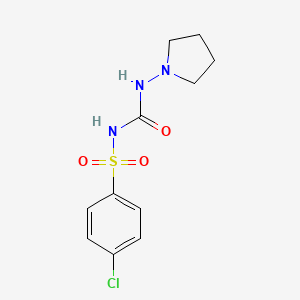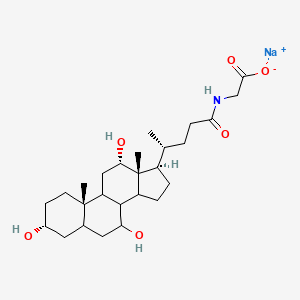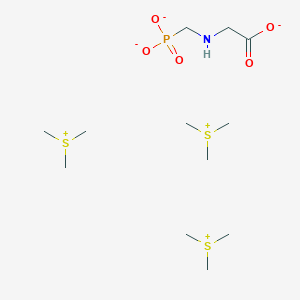
2-(膦酰甲基氨基)乙酸;三甲基硫鎓
描述
It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . The compound is often utilized in agricultural settings to manage weed growth and enhance crop yields.
作用机制
Target of Action
It is known to have applications in the field of plant protection as a herbicide .
Mode of Action
It is synthesized as a bioactive molecule with potential applications as a herbicide .
Biochemical Pathways
It is known to exhibit herbicidal activities .
Result of Action
Sulfosate has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium . It has also exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds; barnyard grass (Echinochloa Crus), red spranglitop (Leptochloa filiformis), and yellow nuts (Cyperus Esculenfus) .
Action Environment
It has shown least adverse effects on soil plant growth-promoting rhizobacterial (pgpr) strains including the rhizobium leguminosarum, pseudomonas fluorescens, and pseudomonas putida .
科学研究应用
2-(Phosphonatomethylamino)acetate;trimethylsulfanium has a wide range of applications in scientific research, particularly in the fields of agriculture, plant science, and environmental science. It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . Additionally, sulfosate is used in studies related to soil chemistry and the environmental impact of herbicides .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is synthesized through a reaction between glycine and phosphonomethyl chloride, followed by the addition of trimethylsulfonium chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of sulfosate involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium undergoes various chemical reactions, including:
Oxidation: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form simpler phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various sulfonic acids, phosphonates, and substituted glycine derivatives .
相似化合物的比较
Glyphosate: Another widely used herbicide with a similar mechanism of action.
Glufosinate: A herbicide that inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.
Uniqueness of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is unique in its ability to act as a broad-spectrum herbicide while being relatively less toxic to non-target organisms compared to other herbicides like paraquat . Its effectiveness in controlling a wide range of plant species makes it a valuable tool in agricultural management .
属性
CAS 编号 |
81591-81-3 |
|---|---|
分子式 |
C6H16NO5PS |
分子量 |
245.24 g/mol |
IUPAC 名称 |
(carboxymethylamino)methyl-hydroxyphosphinate;trimethylsulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |
InChI 键 |
RUCAXVJJQQJZGU-UHFFFAOYSA-M |
SMILES |
C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] |
规范 SMILES |
C[S+](C)C.C(C(=O)O)NCP(=O)(O)[O-] |
外观 |
Solid powder |
颜色/形态 |
White crystals White solid |
密度 |
1.74 (NTP, 1992) - Denser than water; will sink 1.705 at 20 °C 1.7 g/cm³ |
熔点 |
446 °F (decomposes) (NTP, 1992) 230 °C (dec) Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C |
| 81591-81-3 87090-28-6 |
|
物理描述 |
Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992) White solid; [Merck Index] Colorless solid; [ICSC] COLOURLESS CRYSTALS. |
Pictograms |
Irritant; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
34494-03-6 (mono-hydrochloride salt) 40465-66-5 (mono-ammonium salt) 70393-85-0 (hydrochloride salt) |
保质期 |
>3 years if stored properly |
溶解度 |
5 to 10 mg/mL at 64 °F (NTP, 1992) Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/ In water, 10.5 g/L in water at pH 1.9 and 20 °C Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene Solubility in water, g/100ml at 25 °C: 1.2 |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Glyphosate-trimesium; Avans 330; R 50224; R-50224; R50224; SC 0224; SC-0224; SC0224; |
蒸汽压力 |
1.94e-07 mmHg at 113 °F (NTP, 1992) 0.0000001 [mmHg] 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C Vapor pressure at 20 °C: negligible |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


